synthesis and characterization of 4-Bromonicotinaldehyde hydrobromide
synthesis and characterization of 4-Bromonicotinaldehyde hydrobromide
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromonicotinaldehyde Hydrobromide
Abstract
4-Bromonicotinaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the dual reactivity of the aldehyde group, which is amenable to condensation and reductive amination reactions, and the bromo-substituted pyridine ring, which allows for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of a robust synthetic methodology for obtaining 4-Bromonicotinaldehyde as its hydrobromide salt, ensuring stability and ease of handling. Furthermore, we detail a systematic characterization workflow, integrating spectroscopic and analytical techniques to unequivocally confirm the structure, identity, and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile intermediate.
Introduction and Strategic Importance
Halogenated pyridine derivatives are a cornerstone of modern synthetic chemistry, serving as versatile scaffolds in the development of novel pharmaceuticals and functional materials.[1] 4-Bromonicotinaldehyde, in particular, offers strategic advantages. The electron-withdrawing nature of the pyridine nitrogen and the bromine substituent activates the aldehyde group for nucleophilic attack, while the carbon-bromine bond at the 4-position is a prime handle for introducing molecular complexity via reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
This guide moves beyond a simple recitation of facts to explain the causality behind the chosen synthetic and analytical strategies. By presenting the target compound as its hydrobromide salt, we address the often-overlooked aspect of product stability and handling, as the basic pyridine nitrogen is protonated, reducing its volatility and potential for side reactions.
Physicochemical and Structural Data
A summary of the key identifiers and properties for 4-Bromonicotinaldehyde and its hydrobromide salt is presented below.
| Property | Value | Source(s) |
| Compound Name | 4-Bromonicotinaldehyde Hydrobromide | [2][3] |
| Synonyms | 4-Bromo-3-formylpyridine hydrobromide | [3] |
| CAS Number | 1150271-34-3 | [2][4] |
| Molecular Formula | C₆H₅Br₂NO | [3][4] |
| Molecular Weight | 266.92 g/mol | [3][4] |
| Appearance | Expected to be an off-white to pale yellow solid | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light | [4] |
Synthesis Methodology: A Guided Approach
While various synthetic routes to brominated pyridines exist, a common and reliable strategy for producing 4-bromonicotinaldehyde involves the selective oxidation of the corresponding alcohol, (4-bromopyridin-3-yl)methanol. This precursor can be synthesized from commercially available starting materials. The final step involves treatment with hydrobromic acid to afford the stable hydrobromide salt.
Rationale for the Synthetic Strategy
The choice of a two-step oxidation/salt formation strategy is deliberate. Direct bromination of nicotinaldehyde often leads to a mixture of isomers and is difficult to control. Starting from the corresponding alcohol allows for a clean and high-yielding oxidation. Manganese dioxide (MnO₂) is selected as the oxidant due to its high chemoselectivity for oxidizing allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants like potassium permanganate. The subsequent formation of the hydrobromide salt is a straightforward acid-base reaction that enhances the product's crystallinity and shelf-life.
Visualized Synthesis Workflow
The logical flow from the precursor alcohol to the final, purified salt is depicted below.
Caption: Workflow for the synthesis of 4-Bromonicotinaldehyde Hydrobromide.
Detailed Experimental Protocol
Materials:
-
(4-bromopyridin-3-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Hydrobromic acid (48% aqueous solution)
-
Celite®
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
Step 1: Oxidation of (4-bromopyridin-3-yl)methanol
-
In a round-bottom flask, dissolve (4-bromopyridin-3-yl)methanol (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To this stirring solution, add activated MnO₂ (10.0 eq) portion-wise. The reaction is exothermic and the mixture will turn black.
-
Stir the suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and manganese salts.
-
Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield crude 4-Bromonicotinaldehyde as an oil or low-melting solid. This crude product is typically used directly in the next step without further purification.
Step 2: Formation of the Hydrobromide Salt
-
Dissolve the crude 4-Bromonicotinaldehyde from the previous step in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
With vigorous stirring, add a 48% aqueous solution of hydrobromic acid (1.1 eq) dropwise. A precipitate should form immediately.
-
Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.
-
Dry the resulting solid under vacuum to yield 4-Bromonicotinaldehyde hydrobromide.
Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are critical. A multi-technique approach is necessary for a self-validating characterization.
Visualized Characterization Workflow
The following diagram illustrates the logical flow for the analytical validation of the synthesized product.
Caption: Systematic workflow for the analytical characterization of the title compound.
Expected Analytical Data
The following data are predicted based on the structure of 4-Bromonicotinaldehyde hydrobromide.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆
-
¹H NMR:
-
δ ~10.1 ppm (s, 1H): Aldehyde proton (-CHO).
-
δ ~9.0 ppm (s, 1H): Pyridine proton at C2 (adjacent to N).
-
δ ~8.8 ppm (d, 1H): Pyridine proton at C6.
-
δ ~8.1 ppm (d, 1H): Pyridine proton at C5.
-
A broad signal for the N-H proton of the hydrobromide salt may also be observed.
-
-
¹³C NMR:
-
δ ~192 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~155-125 ppm: Aromatic carbons of the pyridine ring. The carbon bearing the bromine (C4) will be significantly shifted compared to the parent pyridine.
-
B. Infrared (IR) Spectroscopy Infrared spectroscopy is an excellent tool for identifying key functional groups.[6][7]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |
|---|---|---|
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2900-2700 | Aldehyde C-H stretch | Two weak bands |
| ~1710-1690 | Aldehyde C=O stretch | Strong, sharp |
| ~1600-1450 | Aromatic C=C/C=N stretch | Multiple bands |
| ~1100-1000 | C-Br stretch | Medium to strong |
C. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI), positive mode.
-
Expected Observation: The spectrum will not show the mass of the intact salt. Instead, it will show the mass of the protonated free base, [M+H]⁺.
-
Calculation for [M+H]⁺: The free base is C₆H₄BrNO (MW ≈ 186.01 g/mol ).[8][9] The [M+H]⁺ ion (C₆H₅BrNO⁺) will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br have ~50:50 natural abundance).
-
m/z ≈ 185.96 (for ⁷⁹Br)
-
m/z ≈ 187.96 (for ⁸¹Br)
-
These two peaks will have a relative intensity of approximately 1:1.
-
D. Elemental Analysis
-
Molecular Formula: C₆H₅Br₂NO
-
Theoretical Percentages:
-
%C: 26.99%
-
%H: 1.89%
-
%N: 5.25%
-
%Br: 59.87%
-
-
Validation: Experimental values should be within ±0.4% of the theoretical values to confirm high purity.
Applications in Medicinal Chemistry and Drug Discovery
4-Bromonicotinaldehyde hydrobromide is not an end-product but a versatile starting material. Its value is analogous to other building blocks like 5-bromonicotinaldehyde, which is widely used in synthesizing diverse molecular libraries for biological screening.[1][10]
-
Multicomponent Reactions (MCRs): The aldehyde group can participate in one-pot reactions like the Ugi or Biginelli reactions, rapidly generating complex heterocyclic structures.[10] The bromopyridine moiety is a common feature in pharmacologically active compounds, and its inclusion can modulate biological activity.[10]
-
Cross-Coupling Reactions: The C-Br bond is a key site for modification. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be employed to attach various aryl, heteroaryl, alkyl, or amino groups, providing a powerful tool for structure-activity relationship (SAR) studies during lead optimization.[1]
-
Scaffold for Kinase Inhibitors: The pyridine core is a well-established scaffold in the design of kinase inhibitors used in oncology.[] The ability to functionalize both the 3- and 4-positions of the pyridine ring makes this reagent highly valuable for creating libraries of potential inhibitors.
Safety and Handling
-
Hazard Classification: The free aldehyde is classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation.[12] The hydrobromide salt should be handled with similar precautions.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
This guide has detailed a reliable and logical pathway for the synthesis and comprehensive characterization of 4-Bromonicotinaldehyde hydrobromide. By employing a selective oxidation followed by salt formation, the target compound can be obtained in a stable and pure form. The outlined characterization workflow, combining NMR, IR, MS, and elemental analysis, provides a self-validating system to ensure the material's quality and identity. The strategic importance of this building block in creating diverse chemical entities for drug discovery and materials science underscores the value of the robust methodologies presented herein.
References
- BLD Pharm. (n.d.). 4-Bromonicotinaldehyde hydrobromide.
- BLD Pharm. (n.d.). 4-Bromo-2-chloronicotinaldehyde hydrobromide.
- BLD Pharm. (n.d.). 4-Bromonicotinaldehyde.
- BenchChem. (2025). Application Notes and Protocols for 5-Bromonicotinaldehyde in Multicomponent Reactions for Drug Discovery.
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromonicotinaldehyde.
- BenchChem. (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry.
- Matrix Scientific. (n.d.). 4-Bromonicotinaldehyde.
- BenchChem. (n.d.). 5-Bromo-4-chloronicotinaldehyde.
- ChemUniverse. (n.d.). 4-BROMONICOTINALDEHYDE HYDROBROMIDE.
- Sunway Pharm Ltd. (n.d.). 4-bromonicotinaldehyde hydrobromide.
- PubChem. (n.d.). 4-Bromopyridine-3-carbaldehyde.
- Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy.
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial.
- BOC Sciences. (n.d.). Application of Organic Synthesis in New Drug Discovery.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 4-bromonicotinaldehyde hydrobromide - CAS:1150271-34-3 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1150271-34-3|4-Bromonicotinaldehyde hydrobromide|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. compoundchem.com [compoundchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. 154105-64-3|4-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]
- 9. 154105-64-3 Cas No. | 4-Bromonicotinaldehyde | Matrix Scientific [matrixscientific.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-Bromopyridine-3-carbaldehyde | C6H4BrNO | CID 11116740 - PubChem [pubchem.ncbi.nlm.nih.gov]












